molecular formula C6H10O2 B1202594 Cyclohex-2-ene-1,4-diol CAS No. 45620-68-6

Cyclohex-2-ene-1,4-diol

Cat. No.: B1202594
CAS No.: 45620-68-6
M. Wt: 114.14 g/mol
InChI Key: FDODVZVWGKVMBO-UHFFFAOYSA-N
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Description

Cyclohex-2-ene-1,4-diol is an organic compound with the molecular formula C6H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexene ring.

Mechanism of Action

The mechanism of action of Cyclohex-2-ene-1,4-diol involves electrophilic attack on conjugated dienes. Regardless if the 1,2 or 1,4 addition product is formed, the first step of the mechanism is the protonation of one of the double bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-2-ene-1,4-diol can be synthesized through several methods. One common approach involves the Diels-Alder reaction of siloles followed by oxidative cleavage to yield the desired diol . This method typically requires specific reaction conditions such as the presence of a Lewis acid or high pressure to facilitate the Diels-Alder reaction.

Industrial Production Methods: In an industrial setting, this compound can be produced through the partial hydrogenation of benzene, followed by selective oxidation. This process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-2-ene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

cyclohex-2-ene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDODVZVWGKVMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=CC1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338728
Record name 2-Cyclohexene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45620-68-6
Record name 2-Cyclohexene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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